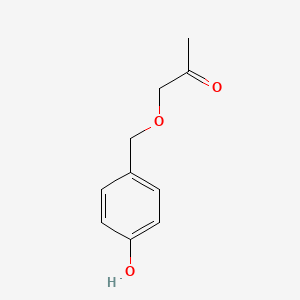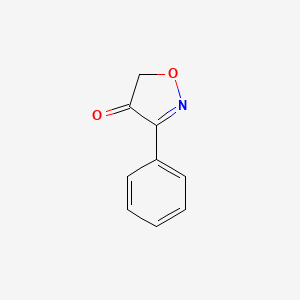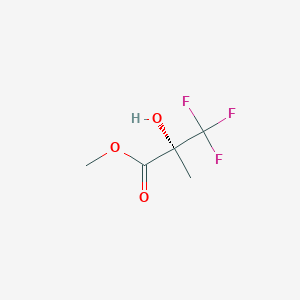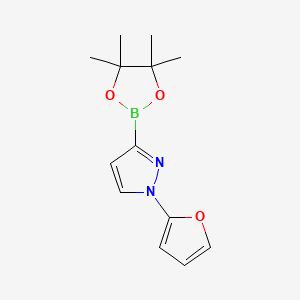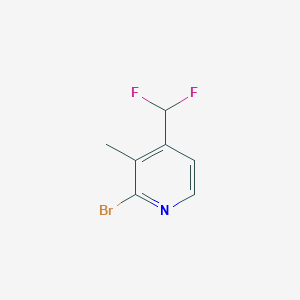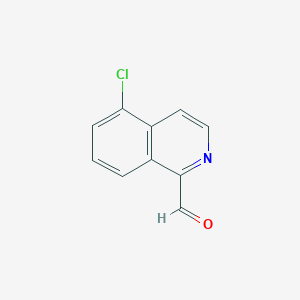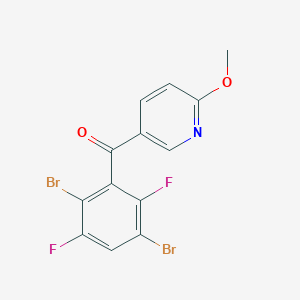
(2,5-Dibromo-3,6-difluorophenyl)(6-methoxypyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dibromo-3,6-difluorophenyl)(6-methoxypyridin-3-yl)methanone is a complex organic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl and pyridinyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dibromo-3,6-difluorophenyl)(6-methoxypyridin-3-yl)methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
(2,5-Dibromo-3,6-difluorophenyl)(6-methoxypyridin-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
(2,5-Dibromo-3,6-difluorophenyl)(6-methoxypyridin-3-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound’s unique properties make it suitable for use in materials science, such as developing new polymers or coatings.
Wirkmechanismus
The mechanism of action of (2,5-Dibromo-3,6-difluorophenyl)(6-methoxypyridin-3-yl)methanone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, altering cellular signaling, or affecting gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,5-Dibromo-3,6-difluorophenyl)methanol: This compound shares a similar phenyl ring structure but lacks the pyridinyl group.
(2,5-Dibromo-3,6-difluorophenyl)acetic acid: Similar in structure but contains an acetic acid group instead of the methanone and pyridinyl groups.
Uniqueness
(2,5-Dibromo-3,6-difluorophenyl)(6-methoxypyridin-3-yl)methanone is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic properties. The methoxy group further enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H7Br2F2NO2 |
|---|---|
Molekulargewicht |
407.00 g/mol |
IUPAC-Name |
(2,5-dibromo-3,6-difluorophenyl)-(6-methoxypyridin-3-yl)methanone |
InChI |
InChI=1S/C13H7Br2F2NO2/c1-20-9-3-2-6(5-18-9)13(19)10-11(15)8(16)4-7(14)12(10)17/h2-5H,1H3 |
InChI-Schlüssel |
FNZBEYMMKPHSPP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C=C1)C(=O)C2=C(C(=CC(=C2F)Br)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-4-chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15221612.png)
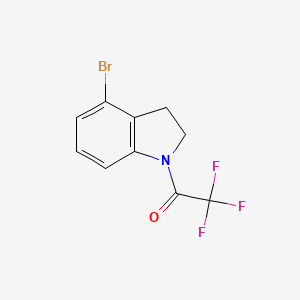
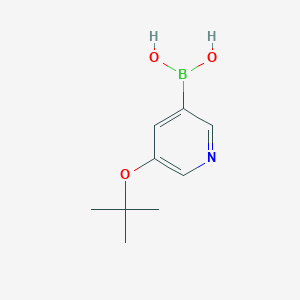
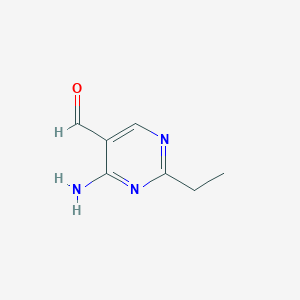
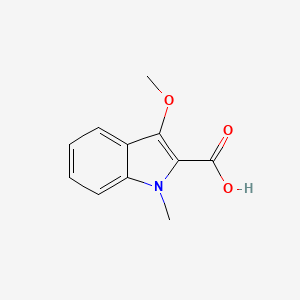
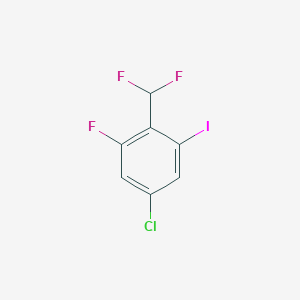
![8-Bromo-6-chloro-2-iodoimidazo[1,2-b]pyridazine](/img/structure/B15221655.png)
